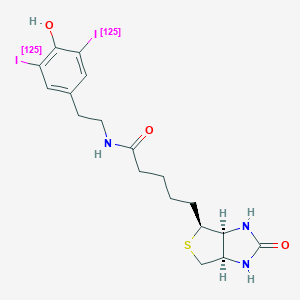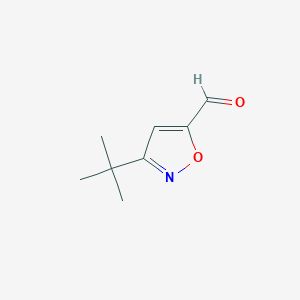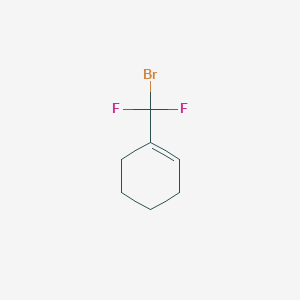![molecular formula C28H36O5 B040878 methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate CAS No. 118075-30-2](/img/structure/B40878.png)
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celastranhydride is a novel triterpene anhydride isolated from plants of the Celastraceae family, such as Kokoona zeylanica, Cassine balae, and Reissantia indica . . Celastranhydride has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The preparation of celastranhydride involves the extraction and isolation from natural sources. The process typically includes the following steps:
Extraction: Plant material is subjected to solvent extraction to obtain crude extracts containing celastranhydride.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Celastranhydride undergoes various chemical reactions, including:
Oxidation: Celastranhydride can be oxidized to form quinonemethide derivatives.
Reduction: Reduction of celastranhydride can yield dihydro derivatives.
Substitution: Celastranhydride can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
Celastranhydride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of celastranhydride involves its interaction with specific molecular targets. For instance, celastranhydride has been shown to inhibit the activity of bacterial DNA gyrase (GyrB) in Staphylococcus aureus, leading to antibacterial effects . Additionally, it inhibits bromodomain-containing protein 1 (Bdf1) in Candida albicans, contributing to its antifungal activity .
Comparison with Similar Compounds
Celastranhydride is part of the celastroloid family, which includes other triterpenoid quinonemethides such as celastrol, pristimerin, and zeylasterone . Compared to these compounds, celastranhydride is unique due to its anhydride structure, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
Celastrol: Known for its anti-inflammatory and anticancer properties.
Pristimerin: Exhibits potent anticancer and anti-inflammatory activities.
Zeylasterone: Demonstrates antimicrobial and cytotoxic effects.
Celastranhydride’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
118075-30-2 |
|---|---|
Molecular Formula |
C28H36O5 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
methyl (1S,11R,14S,15R,17R,20S)-1,11,14,17,20-pentamethyl-6,8-dioxo-7-oxapentacyclo[12.8.0.02,11.05,10.015,20]docosa-2,4,9-triene-17-carboxylate |
InChI |
InChI=1S/C28H36O5/c1-24-9-10-25(2,23(31)32-6)16-20(24)28(5)14-12-26(3)18-15-21(29)33-22(30)17(18)7-8-19(26)27(28,4)13-11-24/h7-8,15,20H,9-14,16H2,1-6H3/t20-,24-,25-,26+,27-,28+/m1/s1 |
InChI Key |
AFYNUVCDKLFCAU-PTDFUWQFSA-N |
SMILES |
CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@@]4(C(=CC=C5C4=CC(=O)OC5=O)[C@]3(CC2)C)C)C)(C)C(=O)OC |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C(=CC=C5C4=CC(=O)OC5=O)C3(CC2)C)C)C)(C)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
